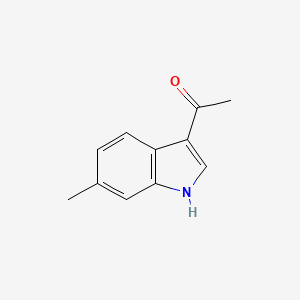
4-(4-Fluoro-3-methylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorophenyl phenol compounds typically involves oxidative polycondensation reactions, as seen in the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) using air oxygen and NaOCl as oxidants in an aqueous alkaline medium . Similarly, the synthesis of other phenol-based polymers and Schiff-base compounds involves reactions with various aldehydes, ketones, or amines, often under oxidative conditions or using catalysts .
Molecular Structure Analysis
The molecular structures of related compounds are often confirmed using spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction . These studies reveal the presence of intermolecular and intramolecular hydrogen bonds, which can significantly influence the stability and packing of the molecules in the solid state .
Chemical Reactions Analysis
The related compounds exhibit various chemical reactions, including the formation of oligomer-metal complexes , and interactions with solvents that can lead to solvatochromism . These reactions are influenced by the presence of functional groups such as nitro, imino, and hydroxyl groups, which can participate in hydrogen bonding and electronic interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorophenyl phenol compounds include thermal stability, as assessed by TG and TG-DTA analyses , and solvatochromic behavior, which is the change in color with the polarity of the solvent . The electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, are often investigated using computational methods like Density Functional Theory (DFT) . These properties are crucial for understanding the potential applications of these compounds in materials science and molecular electronics.
Wissenschaftliche Forschungsanwendungen
1. Labelled Compound Synthesis
4-(4-Fluoro-3-methylphenyl)phenol and its derivatives have been synthesized as labeled compounds for use in metabolic studies. For example, 4-Cyano-14C-phenol was converted to 4-methyl-14C-Phenol and then to 2,6-dichloro-4-methyl-14C-phenol, which was further used to synthesize fungicides like S-3349 for soil treatment (Yoshitake et al., 1979).
2. Antimicrobial Activity
Compounds containing 4-(4-Fluoro-3-methylphenyl)phenol moieties have been synthesized and shown to possess significant antimycobacterial activities. For instance, derivatives of this compound showed promising activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).
3. Use in Fluorophore-based Chemosensors
4-(4-Fluoro-3-methylphenyl)phenol-based compounds have been utilized as crucial platforms in the development of chemosensors for detecting a wide array of analytes, showcasing high selectivity and sensitivity in these applications (Roy, 2021).
4. Photovoltaic Applications
Compounds with 4-(4-Fluoro-3-methylphenyl)phenol structures have been added to polymer solar cells to enhance their photovoltaic properties. For instance, the use of such compounds resulted in improved power conversion efficiencies due to enhanced short-circuit current and fill factor (Jeong et al., 2014).
Zukünftige Richtungen
The future directions of research on 4-(4-Fluoro-3-methylphenyl)phenol could involve further exploration of its properties and potential applications. As it has been detected in the context of synthetic cathinones , it could be of interest in the study of these substances, which are a significant area of research due to their psychoactive properties and their emergence as novel psychoactive substances (NPS).
Eigenschaften
IUPAC Name |
4-(4-fluoro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHYNFUGKOXMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613464 |
Source


|
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)phenol | |
CAS RN |
64465-60-7 |
Source


|
| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














